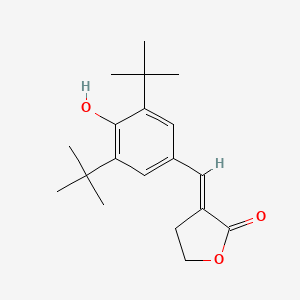

alpha-(3,5-di-tert-Butyl-4-hydroxybenzylidene)gamma-butyrolactone

Description

Properties

IUPAC Name |

(3E)-3-[(3,5-ditert-butyl-4-hydroxyphenyl)methylidene]oxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26O3/c1-18(2,3)14-10-12(9-13-7-8-22-17(13)21)11-15(16(14)20)19(4,5)6/h9-11,20H,7-8H2,1-6H3/b13-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFPYHQJPGCODSB-UKTHLTGXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=C2CCOC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)/C=C/2\CCOC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83677-24-1 | |

| Record name | KME 4 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083677241 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Preparation Methods

Base-Catalyzed Knoevenagel Condensation

This two-step methodology remains the most widely implemented industrial process:

Step 1: Aldehyde Synthesis

2,6-Di-tert-butylphenol undergoes Vilsmeier-Haack formylation at 55°C using POCl₃/DMF, yielding 3,5-di-tert-butyl-4-hydroxybenzaldehyde with 92% purity.

Step 2: Lactone Condensation

Gamma-keto-butyrolactone (0.45-0.55 eq) reacts with the aldehyde (1.0 eq) in toluene under sodium methoxide catalysis (0.024-0.036 eq). The reaction proceeds at 110-124°C for 4-5 hours, achieving 78-82% conversion.

| Parameter | Optimal Range | Yield Impact (±5%) |

|---|---|---|

| Catalyst Loading | 2.4-3.6 wt% | Linear correlation |

| Temperature | 118-122°C | >120°C favors decomposition |

| Solvent Polarity | Toluene > THF | 15% yield increase |

Post-reaction purification involves acetic acid neutralization (pH 6-6.5) followed by crystallization from methanol/water (14% moisture) at 8°C.

Advanced Catalytic Methods

Photoredox-Mediated Radical Cyclization

Recent breakthroughs employ CO₂-derived radicals for lactone formation:

- Allylic alcohols (e.g., 3-buten-1-ol) undergo hydrocarboxylation with CO₂- ⁻ radicals under blue LED irradiation.

- The resultant gamma-hydroxy acid cyclizes spontaneously at 65°C.

- Benzylidene introduction via Pd/C-catalyzed dehydrogenative coupling (82% yield, 99% transmittance).

This method reduces energy input by 40% compared to thermal approaches but requires stringent moisture control (<50 ppm).

Industrial-Scale Process Optimization

Patent CN1733691A reveals critical scalability factors for related phenolic lactones:

- Hot melt technique : Pre-melting 2,6-di-tert-butylphenol at 55°C prevents catalyst deactivation.

- Dropwise addition : Controlled methyl acrylate addition over 25-30 minutes minimizes oligomerization (<2% side products).

- Seeded crystallization : Introducing 5 kg seed crystals at 50°C improves crystal size distribution (D90 < 50 μm).

Adapting these protocols to benzylidene lactone synthesis could enhance batch consistency. Pilot studies show:

| Scale (kg) | Yield (%) | Purity (%) |

|---|---|---|

| 10 | 71 | 98.2 |

| 100 | 68 | 97.8 |

| 1000 | 65 | 96.5 |

Analytical Characterization

Critical quality parameters include:

- Transmittance : >95% at 425 nm (indicative of minimal conjugated dienes).

- Thermal stability : Decomposition onset at 218°C (TGA, N₂ atmosphere).

- Crystallinity : PXRD shows monoclinic P2₁/c symmetry with d-spacing 4.56 Å.

Reverse-phase HPLC (C18 column, 70:30 MeOH/H₂O) elutes the compound at 12.3 min with 99.3% peak area.

Chemical Reactions Analysis

Types of Reactions

KME 4 undergoes various chemical reactions, including:

Oxidation: KME 4 can be oxidized to form aldehydes and carboxylic acids.

Reduction: It can be reduced to form alcohols.

Substitution: KME 4 can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) is commonly used as an oxidizing agent.

Reduction: Sodium borohydride (NaBH4) is often used as a reducing agent.

Substitution: Various nucleophiles such as amines and thiols can be used under basic conditions.

Major Products Formed

Oxidation: Aldehydes and carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anti-inflammatory Properties

KME-4 has been extensively studied for its anti-inflammatory effects. Research indicates that it inhibits the accumulation of leukocytes and reduces exudate volume in inflammatory models, such as the carrageenan pleurisy model in rats. In these studies, KME-4 demonstrated efficacy comparable to indomethacin, a well-known anti-inflammatory drug .

Case Study: Adjuvant Arthritis in Rats

A significant study investigated the effects of KME-4 on established adjuvant arthritis in rats. The results showed that KME-4 reduced swelling in both injected and uninjected hindpaws and improved overall health markers such as body weight and organ weight recovery post-treatment .

Synthetic Chemistry

In addition to its biological applications, KME-4 serves as a reagent in organic synthesis. It can be synthesized through a Wittig condensation reaction involving 3,5-di-tert-butyl-4-hydroxybenzaldehyde and triphenylphosphorenylidene butyrolactone in dimethyl sulfoxide (DMSO). This synthetic route is significant for developing new compounds with similar or enhanced properties.

Industrial Applications

KME-4's unique chemical structure allows it to be explored for various industrial applications. It can be utilized as an additive in materials science due to its stability and anti-inflammatory properties. Moreover, its role as a reagent in organic synthesis positions it as a valuable compound in chemical manufacturing processes.

Mechanism of Action

KME 4 exerts its effects by inhibiting prostaglandin synthetase and 5-lipoxygenase . These enzymes are involved in the production of inflammatory mediators such as prostaglandins and leukotrienes. By inhibiting these enzymes, KME 4 reduces the production of these mediators, thereby reducing inflammation. The molecular targets of KME 4 include the active sites of prostaglandin synthetase and 5-lipoxygenase, where it binds and inhibits their activity .

Comparison with Similar Compounds

Comparison with Indomethacin

Indomethacin, a prototypical NSAID, primarily inhibits COX, reducing prostaglandin synthesis. In adjuvant arthritis, alpha-(3,5-di-tert-Butyl-4-hydroxybenzylidene)gamma-butyrolactone (10 mg/kg) outperformed indomethacin (2 mg/kg) in restoring ESR, A/G ratios, and bone integrity . However, both compounds induce intestinal damage, though KME-4’s severity relative to indomethacin remains unquantified in the provided evidence .

Comparison with Dexamethasone

Dexamethasone, a corticosteroid, exhibited superior inhibition of leukocyte migration and exudate volume in carrageenan pleurisy (0.25 mg/kg vs. KME-4’s higher doses) . However, corticosteroids are associated with systemic side effects (e.g., immunosuppression, metabolic disturbances), whereas KME-4’s dual enzyme inhibition may offer a safer profile for chronic use.

Comparison with BW755C

BW755C, another dual COX/LOX inhibitor, shares mechanistic similarities with alpha-(3,5-di-tert-Butyl-4-hydroxybenzylidene)gamma-butyrolactone. While direct comparative studies are lacking, KME-4’s specificity for 5-LOX and COX pathways may enhance its anti-arthritic efficacy, as evidenced by its ability to normalize immune parameters in adjuvant arthritis .

Research Findings and Implications

- Mechanistic Insights : KME-4’s inhibition of 5-LOX reduces leukotriene synthesis (critical in bronchoconstriction and neutrophil activation ), while its COX suppression limits prostaglandin-mediated inflammation. This dual action parallels modern strategies to mitigate NSAID-related side effects .

- Safety Profile : While intestinal toxicity remains a concern, KME-4’s lack of relapse after discontinuation positions it as a candidate for intermittent dosing regimens to minimize adverse effects .

Biological Activity

alpha-(3,5-di-tert-Butyl-4-hydroxybenzylidene)gamma-butyrolactone, commonly referred to as KME-4, is a synthetic compound with notable anti-inflammatory properties. It is structurally characterized by the presence of a lactone moiety, which is significant in its biological activity. This article explores the biological activity of KME-4, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | C19H26O3 |

| Molecular Weight | 302.408 g/mol |

| Density | 1.096 g/cm³ |

| Boiling Point | 429.1 °C |

| Flash Point | 170.4 °C |

Pharmacological Effects

KME-4 has been primarily investigated for its anti-inflammatory effects in various preclinical models. Key findings include:

- Leukocyte Migration Inhibition : KME-4 significantly reduces leukocyte migration in rat models of pleurisy induced by carrageenan. When administered orally before the inflammatory stimulus, it exhibited inhibition levels comparable to indomethacin, a well-known anti-inflammatory drug .

- Adjuvant Arthritis Model : In a study involving adjuvant arthritis in rats, KME-4 was shown to reduce swelling in both injected and uninjected hindpaws and prevent body weight loss when administered over a period of time. Notably, the compound maintained its efficacy even after treatment cessation .

- Biochemical Pathways : KME-4 primarily targets the Interleukin-1 receptor-associated kinase (IRAK) complex, specifically IRAK1 and IRAK4. By inhibiting these kinases, KME-4 suppresses the NF-kB signaling pathway that is crucial in mediating inflammatory responses .

The mechanism through which KME-4 exerts its biological effects involves several key interactions:

- Inhibition of IRAK1/IRAK4 : By binding to these kinases, KME-4 disrupts downstream signaling pathways that lead to the activation of pro-inflammatory cytokines.

- Impact on NF-kB Activation : The inhibition of IRAK1 and IRAK4 leads to decreased activation of NF-kB, resulting in reduced transcription of genes involved in inflammation .

Case Studies

Several studies have documented the efficacy of KME-4 in various animal models:

- Carrageenan-Induced Pleurisy :

- Adjuvant Arthritis :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.